
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is a chemical compound with the molecular formula C22H24N2O2Se It is characterized by the presence of two oxazoline rings attached to a phenyl group, with selenium as the central atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane typically involves the reaction of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl) with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The oxazoline rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium species.
Substitution: Functionalized oxazoline derivatives.
Aplicaciones Científicas De Investigación
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane has several applications in scientific research:
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane involves its interaction with molecular targets through its selenium atom and oxazoline rings. The selenium atom can participate in redox reactions, while the oxazoline rings can coordinate with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in studying redox biology and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane: Similar structure but with tellurium instead of selenium.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains oxazoline rings but with an ethane backbone instead of a phenyl group.
Uniqueness
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is unique due to its selenium content, which imparts distinct redox properties and potential biological activity. The presence of oxazoline rings also allows for versatile coordination chemistry, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H24N2O2Se |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]selanylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Se/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
Clave InChI |
RMIAWPMKGZJKNX-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC=CC=C2[Se]C3=CC=CC=C3C4=NC(CO4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


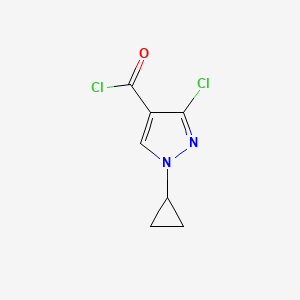
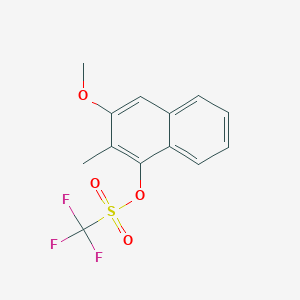
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
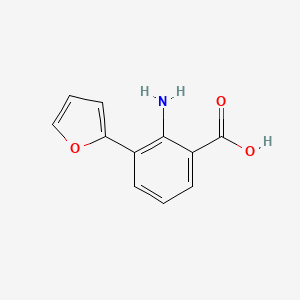
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
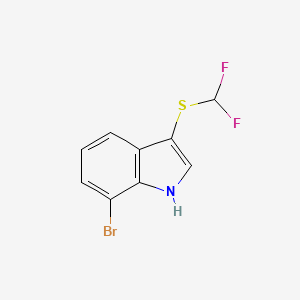
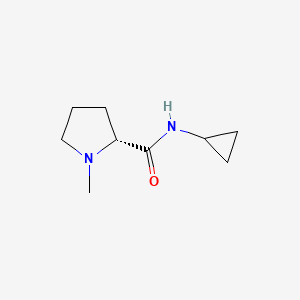
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)

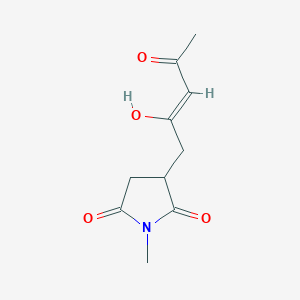
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
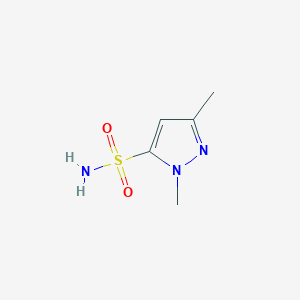
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
